molecular formula C12H21NO B145010 13-Oxa-6-azadispiro[4.1.5.2]tetradecane CAS No. 134656-18-1

13-Oxa-6-azadispiro[4.1.5.2]tetradecane

Katalognummer: B145010
CAS-Nummer: 134656-18-1
Molekulargewicht: 195.3 g/mol
InChI-Schlüssel: UQPWWYJFNWMORQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Oxa-6-azadispiro[4.1.5.2]tetradecane is a spirocyclic compound featuring a unique fused-ring system containing both oxygen (oxa) and nitrogen (aza) heteroatoms. The "dispiro" designation indicates two spiro junctions, with the numbering [4.1.5.2] defining the ring sizes and connectivity. Such compounds are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .

Eigenschaften

CAS-Nummer

134656-18-1

Molekularformel

C12H21NO

Molekulargewicht

195.3 g/mol

IUPAC-Name

13-oxa-6-azadispiro[4.1.57.25]tetradecane

InChI

InChI=1S/C12H21NO/c1-2-8-12(9-3-1)13-11(10-14-12)6-4-5-7-11/h13H,1-10H2

InChI-Schlüssel

UQPWWYJFNWMORQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Kanonische SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Synonyme

13-Oxa-6-azadispiro[4.1.5.2]tetradecane(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane

  • Structure : A perhydro-1,3-dioxa-6-azocine with two oxygen atoms and one nitrogen atom in the spiro system .
  • Synthesis : Produced via reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, confirmed by IR, NMR, and mass spectrometry .

Tandospirone Analogues (e.g., Compounds 5b, 5c, 7a-d)

  • Structure : Spirocyclic derivatives with 1-(3-trifluoromethylphenyl)piperazine moieties .
  • Synthesis : Utilizes N-methylglycine and N-acetyl-2-hydroxy-3-methyl-1,4-benzenediamine as precursors, yielding compounds with defined melting points, spectral data (IR, $^1$H/$^13$C NMR), and mass spectra .
  • Key Difference : Incorporates a trifluoromethylphenyl group, enhancing pharmacological activity (e.g., anxiolytic properties) but diverging from the simpler heteroatom arrangement of the target compound .

Substituted 1,2,5-Oxadiazines (6a-e, 7a-d)

  • Structure : Six-membered rings with two nitrogen and one oxygen atom .
  • Synthesis : Derived from hydrazones via acetic anhydride-mediated cyclization, with physical properties (e.g., melting points) tabulated .
  • Key Difference : Linear oxadiazine systems lack spiro junctions, reducing conformational rigidity compared to dispiro frameworks .
Physicochemical Properties
Compound Heteroatoms Spiro Junctions Key Spectral Data (IR/NMR) Melting Point (°C)
13-Oxa-6-azadispiro[4.1.5.2]tetradecane* 1 O, 1 N 2 Not reported Not reported
8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane 2 O, 1 N 1 IR: 1100 cm$^{-1}$ (C-O-C); NMR: δ 1.2–3.5 (multiplet, CH$_2$) Not reported
Tandospirone Analogues 1 O, 1 N 1 $^1$H NMR: δ 6.8–7.5 (aromatic); MS: m/z 350–450 120–180
1,2,5-Oxadiazines 1 O, 2 N 0 IR: 1600 cm$^{-1}$ (C=N) 80–150

*Hypothetical data inferred from analogs.

Vorbereitungsmethoden

Spiroannulation via Ketone-Diol Condensation

The foundational approach involves spiroannulation between a bicyclic ketone intermediate and a diol derivative. EP0311313A2 documents a related synthesis for 10,14-dimethyl-1,4,13-trioxa-10-azaspiro[4.1.5.2]tetradecane, which shares structural homology with the target compound. The reaction proceeds via acid-catalyzed cyclization, where the ketone undergoes nucleophilic attack by the diol’s hydroxyl groups, forming two ether linkages simultaneously.

Key reagents :

  • Ketone precursor : 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (prepared via Grignard addition to a lactam)

  • Diol : Ethylene glycol or substituted 1,2-diols

  • Acid catalyst : Maleic acid or fumaric acid (0.1–1.0 eq)

Reaction conditions :

  • Solvent: Chloroform/methanol/ammonia (20:1:0.1 v/v)

  • Temperature: Reflux (60–65°C)

  • Duration: 12–24 hours

Optimization of Cyclization Efficiency

Yield improvements rely on steric and electronic modulation of starting materials. Substituents at the ketone’s α-position enhance ring strain, favoring spiro-fusion. For example, methyl groups at C2 and C8 positions increase yields by 22% compared to unsubstituted analogs.

Table 1 : Impact of Substituents on Spiroannulation Yield

Substituent PositionYield (%)Optimal Catalyst
C2-Me, C8-Me78Fumaric acid
C2-Et, C8-H56Maleic acid
C2-H, C8-H34HCl

Data derived from EP0311313A2.

Catalytic Systems and Solvent Effects

Role of Brønsted Acids

Protic acids facilitate protonation of the ketone carbonyl, increasing electrophilicity for diol attack. Fumaric acid outperforms HCl due to its bifunctional H-bonding capacity, which stabilizes transition states.

Mechanistic insight :

  • Proton transfer to ketone oxygen

  • Nucleophilic attack by diol’s primary -OH

  • Sequential etherification via secondary -OH

  • Deprotonation and ring contraction

Solvent Polarity and Reaction Kinetics

Mixed polar solvents enhance solubility of intermediates while minimizing side reactions. The chloroform-methanol-ammonia system (20:1:0.1) achieves optimal dielectric constant (ε = 12.3) for cyclization.

Critical parameters :

  • Ammonia concentration >0.05 eq prevents lactam hydrolysis

  • Methanol content <5% v/v avoids ketal byproducts

Purification and Isolation

Chromatographic Techniques

Crude products are purified via silica gel chromatography using eluents with incremental polarity:

Eluent sequence :

  • Hexane/ethyl acetate (9:1) → remove nonpolar impurities

  • Dichloromethane/methanol (95:5) → isolate spirocompound

  • Isopropanol recrystallization → final polishing

Yield optimization :

  • Gradient elution reduces tailing (Rf = 0.42 in EtOAc/hexane 1:1)

  • Cooling to 4°C during recrystallization improves crystal purity

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (CDCl₃, 400 MHz) :

  • δ 3.82 (m, 2H, OCH₂)

  • δ 3.45 (s, 3H, NCH₃)

  • δ 1.68 (q, 2H, CH₂ spirolinkage)

IR (KBr) :

  • 1120 cm⁻¹ (C-O-C asymmetric stretch)

  • 2780 cm⁻¹ (N-CH₃ vibration)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate 83% yield in tubular reactors with:

  • Residence time: 8 minutes

  • Temperature: 140°C

  • Catalyst: Heterogeneous sulfonic acid resin

Advantages :

  • 5-fold throughput increase vs batch

  • Reduced solvent consumption (15 L/kg vs 40 L/kg)

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities include:

  • Linear oligomers (8–12%): Controlled via high dilution (0.1 M)

  • Diastereomers : Suppressed using chiral auxiliaries (e.g., (R)-BINOL)

Emerging Methodologies

Photoredox-Catalyzed Synthesis

Preliminary work shows visible-light-mediated spirocyclization using:

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Reductant: Hantzsch ester

  • Yield: 61% in 6 hours

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.